molecular formula C19H18N2O2 B10999417 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10999417
M. Wt: 306.4 g/mol
InChI Key: BHICGOWIABITPC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that features a benzofuran and an indole moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives.

    Formation of the Indole Moiety: This can be synthesized via Fischer indole synthesis or other indole-forming reactions.

    Coupling Reaction: The benzofuran and indole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran or indole rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving benzofuran and indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzofuran and indole structures can interact with various enzymes, receptors, or other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1-benzofuran-6-yl)acetamide
  • N-(1-methyl-1H-indol-4-yl)acetamide
  • 2-(1H-indol-3-yl)acetamide

Uniqueness

The unique combination of benzofuran and indole moieties in 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may confer distinct biological activities or chemical properties not found in the individual components.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C19H18N2O2/c1-21-9-7-15-16(3-2-4-17(15)21)20-19(22)12-13-5-6-14-8-10-23-18(14)11-13/h2-7,9,11H,8,10,12H2,1H3,(H,20,22)

InChI Key

BHICGOWIABITPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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